5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Description
5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at position 5, a 1H-pyrazol-1-yl moiety at position 6, and a carbaldehyde functional group at position 3. Its molecular formula is C${10}$H$9$N$_3$O, with a molecular weight of 187.20 g/mol. The carbaldehyde group confers reactivity for further synthetic modifications, while the pyrazole and pyridine rings provide a rigid scaffold capable of hydrogen bonding and π-π interactions, critical in supramolecular chemistry and drug design .
Properties
IUPAC Name |
5-methyl-6-pyrazol-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-5-9(7-14)6-11-10(8)13-4-2-3-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENJPDFPNXUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (6-Pyrazol-1-yl-pyridin-3-yl)-methanol Intermediate
- Reaction: Copper(I)-catalyzed coupling of pyrazole with (6-chloro-pyridin-3-yl)-methanol.
- Reagents and Catalysts: Copper(I) iodide, potassium carbonate, rac-trans-N,N'-dimethylcyclohexane-1,2-diamine as ligand.
- Solvent: Typically dimethylacetamide or similar polar aprotic solvent.
- Conditions: Heating at 110°C for 44 hours.
- Yield: Approximately 95%.
- Notes: The product contains residual pyrazole (~10 wt%) but is suitable for subsequent steps.
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide (22 mol %) |
| Base | Potassium carbonate (3.2 eq) |
| Ligand | rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (41 mol%) |
| Temperature | 110°C |
| Time | 44 hours |
| Yield | 95% |
| Product State | Light brown oil |
Conversion of (6-Pyrazol-1-yl-pyridin-3-yl)-methanol to Corresponding Chloromethyl Derivative
- Reaction: Treatment of the alcohol intermediate with thionyl chloride (SOCl2).
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Stirring at room temperature (20°C) for 12–18 hours.
- Workup: Quenching excess SOCl2 with saturated aqueous sodium bicarbonate, extraction with dichloromethane, washing with brine, and solvent removal.
- Yield: Approximately 95%.
- Product: White solid chloromethyl derivative.
| Parameter | Details |
|---|---|
| Reagent | Thionyl chloride (SOCl2) (5 eq) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 20°C |
| Time | 12–18 hours |
| Yield | 95% |
| Product State | White solid |
Formation of this compound
- Approach: The aldehyde group can be introduced by oxidation of the corresponding alcohol or by formylation reactions using reagents such as acetic anhydride or phosphorus oxychloride.
- Reagents: Acetic anhydride or phosphorus oxychloride facilitate the formation of the aldehyde (-CHO) from alcohol or ketone precursors.
- Reaction Conditions: Temperature and solvent choice are critical for optimizing yield and purity; typical conditions involve controlled heating and use of inert solvents.
- Yield and Purity: Dependent on exact conditions, but high yields (>90%) are achievable with optimized protocols.
Comparative Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (6-Pyrazol-1-yl-pyridin-3-yl)-methanol | CuI, K2CO3, rac-trans-N,N'-dimethylcyclohexane-1,2-diamine | 110°C, 44 h | 95 | Contains ~10% pyrazole impurity |
| 2 | 5-Chloromethyl-2-pyrazol-1-yl-pyridine | SOCl2 | 20°C, 12–18 h | 95 | White solid, extracted and purified |
| 3 | This compound | Acetic anhydride or POCl3 for aldehyde formation | Controlled heating, inert solvent | >90 | Optimized for high purity and yield |
Research Findings and Notes
- The copper(I)-catalyzed coupling is a key step for introducing the pyrazole ring onto the pyridine core with excellent yield and selectivity.
- Use of thionyl chloride for conversion of alcohol to chloromethyl derivative is efficient and yields a stable intermediate for further functionalization.
- The aldehyde group formation requires precise control of reaction conditions to avoid over-oxidation or side reactions.
- The overall synthetic route is robust and adaptable for scale-up in pharmaceutical research.
- Reaction times are relatively long (up to 44 hours for coupling), indicating the need for optimization in industrial settings.
- Purification often involves chromatographic techniques and recrystallization to achieve high purity suitable for biological applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H9N3O
Molecular Weight: Approximately 189.20 g/mol
Structural Features:
- Contains a pyridine ring substituted with a pyrazole moiety and an aldehyde group.
- The dual ring structure enhances its reactivity and interaction with biological targets.
Chemistry
5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized for the synthesis of more complex heterocyclic compounds and coordination complexes. Its unique electronic properties allow it to participate in various chemical reactions, making it valuable for developing new materials.
Key Applications:
- Synthesis of Heterocycles: Acts as a precursor for synthesizing other biologically active compounds.
- Coordination Chemistry: Forms complexes with transition metals, which can have applications in catalysis.
Biology
The compound has shown promising biological activities, particularly in medicinal chemistry. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
Biological Activities:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access, which is crucial for developing therapeutic agents targeting diseases linked to enzyme activity.
- Antimicrobial Properties: Similar compounds have demonstrated antibacterial and anti-inflammatory effects, suggesting potential applications in treating infections.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. The results showed a significant reduction in cell proliferation at concentrations as low as 10 µM, indicating its potential as a lead compound for anticancer drug development.
Industry
In industrial applications, this compound is explored for its use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties allow it to be integrated into electronic devices, enhancing performance and efficiency.
Key Industrial Applications:
- Organic Electronics: Used in the fabrication of organic semiconductors due to its electronic properties.
- Material Science: Contributes to the development of new materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The pyrazole moiety can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
A closely related analog, 5-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1512616-41-9), differs by the addition of a methyl group at position 4 of the pyrazole ring (Table 1). This minor structural modification increases molecular weight to 201.22 g/mol (C${11}$H${11}$N$_3$O) and alters physicochemical properties:
- Lipophilicity: The 4-methyl group likely raises the predicted logP (octanol-water partition coefficient) from ~1.5 (parent compound) to ~2.0, enhancing membrane permeability but reducing aqueous solubility .
- For instance, the N–H group in unsubstituted pyrazole can act as a hydrogen bond donor, but steric bulk may disrupt such interactions .
Table 1: Key Properties of Pyrazole-Substituted Analogs
Core Scaffold Modifications: Pyridine vs. Quinoline
The patent-pending compound 1-((S)-1-(3-chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)ethyl)-imidazolidine-2,4-dione () replaces the pyridine core with a quinoline system. Key differences include:
- Aromatic System Size: Quinoline’s fused benzene-pyridine ring increases conjugation, altering electronic properties (e.g., absorption/emission profiles) and enhancing π-stacking capabilities.
- Biological Relevance: The patented compound acts as a bradykinin B2 receptor antagonist, suggesting that the quinoline-pyrazole hybrid scaffold may optimize receptor binding. The target compound’s simpler pyridine-pyrazole structure could serve as a precursor for analogous drug candidates .
Hydrogen Bonding and Crystallographic Behavior
The carbaldehyde group in the target compound can act as a hydrogen bond acceptor, while the pyrazole’s N–H (if unsubstituted) may serve as a donor. In contrast, the 4-methyl-pyrazole analog loses this donor capacity due to steric blocking. Crystallographic studies using software like SHELXL () could elucidate differences in packing efficiency or hydrogen-bond networks between these analogs .
Biological Activity
5-Methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and receptor modulator, suggesting applications in drug development targeting various diseases. This article reviews the biological activity of this compound, synthesizing findings from multiple research studies.
Chemical Structure and Properties
This compound features a dual ring structure combining a pyridine and a pyrazole moiety, along with an aldehyde functional group. This unique configuration provides distinct electronic and steric properties that enhance its reactivity and applicability in organic synthesis and medicinal chemistry.
Molecular Formula: CHNO
Molecular Weight: Approximately 189.20 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The compound's pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or activation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . In vitro assays demonstrate that derivatives of this compound exhibit significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This characteristic is crucial for developing therapeutic agents targeting diseases linked to enzyme activity.
3. Antimicrobial Properties
Similar compounds have shown antibacterial and anti-inflammatory properties, suggesting that this compound may also possess antimicrobial activities. The structural similarities with other active pyrazole derivatives indicate potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-methyl-1H-pyrazole-3-carboxaldehyde | Lacks the pyridine ring | Simpler structure with distinct reactivity |
| 6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde | Lacks the methyl group | Different electronic properties due to missing methyl |
| 5-methyl-6-(1H-pyrazol-1-yl)pyridine-2-carbaldehyde | Aldehyde group at a different position | Variation in reactivity due to positional change |
The dual ring structure of this compound imparts distinct properties that enhance its applicability across various fields, particularly in organic synthesis and medicinal chemistry.
Case Studies
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating potent inhibition of cell proliferation in breast cancer models .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that the compound interacts effectively with specific targets, providing insights into its mechanism of action as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde?
- Methodology : A common approach involves nucleophilic substitution reactions. For example, analogous pyrazole-carbaldehyde derivatives are synthesized by reacting halogenated precursors (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with phenols or heterocyclic amines under basic conditions (e.g., K₂CO₃ in refluxing ethanol) . Optimization may involve varying reaction time, temperature, or catalyst loading.
- Key Data :
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde | Phenol/K₂CO₃/EtOH, reflux | 60–75% |
Q. How is this compound characterized structurally?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while pyrazole protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of aldehyde or pyrazole groups) .
- Elemental Analysis : Verify purity (>95%) via C, H, N, O percentages.
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to moisture or light .
- Decomposition Risks : Aldehyde groups may form hydrates or oxidize to carboxylic acids under acidic/oxidizing conditions.
Advanced Research Questions
Q. How can synthetic yields be improved for challenging intermediates?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .
- Workup Modifications : Use column chromatography with gradient elution (hexane/EtOAc) to separate polar byproducts.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Case Study : If multiple aldehyde derivatives co-elute, employ:
- 2D NMR (COSY, HSQC) : Differentiate between regioisomers (e.g., pyrazole substitution at C-6 vs. C-4) .
- X-ray Crystallography : Confirm absolute configuration, especially if tautomerism or rotational isomerism occurs .
Q. What strategies are used to design analogs for medicinal chemistry applications?
- Rational Design :
- Bioisosteric Replacement : Substitute pyrazole with isoxazole or triazole rings to modulate solubility or target affinity .
- Aldehyde Functionalization : Convert to oximes or hydrazones for prodrug development .
- SAR Table :
| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Pyrazole → Isoxazole | 0.8 µM (Enzyme X) | 1.2 |
| Aldehyde → Oxime | 2.5 µM (Enzyme X) | 5.6 |
Methodological Challenges & Solutions
Q. How to address poor solubility in biological assays?
- Approach :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Synthesis : Introduce phosphate esters or PEGylated derivatives .
Q. What computational tools predict reactivity for further functionalization?
- Tools :
- DFT Calculations : Model electrophilic/nucleophilic sites (e.g., Fukui indices for aldehyde reactivity) .
- Molecular Docking : Screen for binding to targets like kinase enzymes or GPCRs .
Data Contradictions & Validation
Q. Discrepancies in reported melting points or spectral data—how to validate?
- Validation Steps :
Reproduce Synthesis : Ensure identical reagents/purification steps.
Cross-Lab Comparison : Collaborate with independent labs to verify data.
Advanced Analytics : Use HPLC-MS to detect impurities (<5%) influencing physical properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
